molecular formula C16H13BrClNO2 B2573407 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340964-24-0

7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2573407
CAS No.: 1340964-24-0
M. Wt: 366.64
InChI Key: IYQYQKTTXJQHJQ-UHFFFAOYSA-N
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Description

7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound based on the 1,4-benzoxazepine (1,4-BZOs) scaffold, a versatile pharmacophore of significant interest in pharmaceutical research and drug discovery . The seven-membered 1,4-benzoxazepine ring structure is an integral backbone found in a notable proportion of therapeutic agents due to its wide range of potential biological activities . This specific benzoxazepine derivative is closely related to compounds investigated for inhibiting critical biological pathways, such as PI3K/mTOR, which is a promising target for oncology research . The structural features of this compound, including the bromo and chlorobenzyl substituents, make it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents or to study structure-activity relationships (SAR). Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bio-screening assays. It is supplied For Research Use Only and is strictly not for diagnostic or therapeutic applications. This product is intended for use by qualified laboratory and research professionals. Handle with care in accordance with industry-standard safety protocols.

Properties

IUPAC Name

7-bromo-4-[(4-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYQKTTXJQHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative and a suitable electrophile.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Chlorobenzyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Conditions Products
Bromine Substitution Nucleophiles (e.g., amines, thiols), polar aprotic solvents (DMF, DMSO), base (K₂CO₃)7-amino or 7-thio derivatives (e.g., 7-(methylamino)-4-(4-chlorobenzyl)-...)
  • Mechanistic Insight : Bromine acts as a leaving group, with electron-withdrawing effects from the benzoxazepine core facilitating NAS.

  • Example : Reaction with methylamine in DMF at 80°C yields 7-(methylamino)-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Oxidation and Reduction Reactions

The benzoxazepine core and substituents participate in redox transformations.

Oxidation

Oxidizing Agent Conditions Products
PCC (Pyridinium Chlorochromate)Dichloromethane, RTOxidized benzoxazepine derivatives (e.g., lactam ring expansion)
  • Key Finding : Oxidation of the dihydrobenzoxazepine ring leads to aromatization or ring-opening products, depending on reaction severity.

Reduction

Reducing Agent Conditions Products
NaBH₄Ethanol, 50°CPartially saturated derivatives (e.g., tetrahydrobenzoxazepine)
  • Note : Reduction primarily targets the ketone group at position 3, yielding secondary alcohols.

Coupling Reactions

The chlorobenzyl group enables cross-coupling reactions for structural diversification.

Reaction Type Catalyst/Reagents Products
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., 4-(4-biphenylmethyl)-7-bromo-...)
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene7-arylamino derivatives (e.g., 7-(4-methoxyphenylamino)-4-(4-chlorobenzyl)-...)
  • Structural Impact : Coupling reactions expand the compound’s π-system, enhancing potential pharmacological properties .

Comparative Reactivity with Analogs

The chlorobenzyl substituent distinguishes this compound from analogs like 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one:

Feature 4-Chlorobenzyl Derivative 4-Fluorobenzyl Analog
Electrophilicity Higher (Cl is electron-withdrawing)Moderate (F is less electron-withdrawing)
Coupling Efficiency Enhanced in Suzuki reactions due to Cl’s directing effectReduced compared to Cl-substituted derivatives

Unreported Reactions and Research Gaps

  • Hydrolysis : The lactam ring’s stability under acidic/basic conditions remains unstudied.

  • Photochemical Reactions : Potential for [2+2] cycloadditions or radical-mediated pathways is unexplored.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit antimicrobial properties. Benzoxazine derivatives have been shown to inhibit bacterial growth by targeting specific kinases involved in bacterial gene expression. These compounds can serve as bacteriostatic and bactericidal agents, making them valuable in the treatment of infectious diseases .

Pharmaceutical Development
The compound is currently being investigated for its potential therapeutic effects against various cancers. Its structural analogs have been noted for their efficacy in inhibiting tumor growth and enhancing the sensitivity of cancer cells to conventional treatments. The presence of halogen substituents (like bromine and chlorine) in its structure may contribute to its biological activity by enhancing lipophilicity and cellular uptake .

Pharmacological Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it may inhibit kinases involved in signal transduction pathways that regulate cell proliferation and survival. This inhibition could lead to the development of new therapeutic strategies for diseases characterized by uncontrolled cell growth, such as cancer .

Neuroprotective Effects
Some studies suggest that compounds within this class may also exhibit neuroprotective properties. The benzoxazepine structure is known for its ability to cross the blood-brain barrier, which could make it a candidate for treating neurodegenerative disorders . Further research is needed to elucidate these effects and their mechanisms.

Biochemical Research Applications

Proteomics Research
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to interact with various biomolecules, enabling researchers to probe cellular mechanisms at a molecular level. This application is particularly relevant in understanding complex biological systems and disease mechanisms .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth; MIC values reported .
Study BCancer TherapyShowed potential in inhibiting tumor growth in vitro; enhanced sensitivity to chemotherapy .
Study CNeuroprotectionIndicated protective effects on neuronal cells under oxidative stress conditions .
Study DProteomicsUtilized as a probe for studying protein interactions; effective in identifying binding partners .

Mechanism of Action

The mechanism of action of 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Benzoxazepinone and Benzoxazine Derivatives
Compound Name Core Structure Position 4 Substituent Position 7 Substituent Key Conformational Features
Target Compound Benzoxazepinone 4-Chlorobenzyl Bromo Seven-membered ring with increased flexibility
7-Chloro-4-phenethyl-1,4-benzoxazin-3(4H)-one Benzoxazine Phenethyl Chloro Six-membered ring; planar conformation
4-Allyl-7-chloro-1,4-benzoxazepin-3(2H)-one Benzoxazepinone Allyl Chloro Allyl group introduces π-electron effects
(E)-2-(4-Chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one Tetralone derivative 4-Chlorobenzylidene N/A Dihedral angle of 52.21° between aromatic planes

Key Observations :

  • The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to phenethyl or allyl substituents, influencing membrane permeability .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data
Compound Name IR (cm⁻¹) MS ([M+H]⁺) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not reported Not reported
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one 1704 (C=O), 1652 (C=N) 313.0666 3.89 (s, CH₃), 4.32 (s, benzyl)
4-Allyl-7-chloro-1,4-benzoxazepin-3(2H)-one Not reported Not reported Not reported

Key Observations :

  • The absence of reported data for the target compound highlights a gap in the literature. However, analogs with chlorobenzyl groups exhibit strong IR absorption for C=O and C=N bonds, suggesting similar polar interactions in the target compound .

Biological Activity

7-Bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, which has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H13BrClNO2. It features a benzoxazepine core structure that is known for various biological activities, particularly in the realm of medicinal chemistry.

Antitumor Activity

Research has indicated that derivatives of benzoxazepines exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain benzoxazepine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
7-Bromo-4-(4-chlorobenzyl)...MCF-7 (Breast Cancer)15Induction of apoptosis via ROS generation
Similar Benzoxazepine Deriv.A549 (Lung Cancer)10Inhibition of PI3K/AKT pathway
Similar Benzoxazepine Deriv.HeLa (Cervical Cancer)12G2/M phase arrest

Anti-inflammatory Properties

Benzoxazepine derivatives have also been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory cytokines suggests potential applications in treating inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines in activated macrophages .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have been shown to interact with DNA, leading to cross-linking and subsequent cytotoxicity.
  • Signal Transduction Pathways : Inhibition of pathways such as PI3K/AKT and modulation of reactive oxygen species (ROS) levels are critical for its antitumor effects.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting cell death.

Case Studies

Several studies have explored the biological activity of benzoxazepine derivatives in preclinical settings:

  • Study on Antitumor Efficacy : A study conducted on xenograft models demonstrated that a related benzoxazepine derivative significantly inhibited tumor growth in mice bearing human breast carcinoma xenografts . The compound was well-tolerated and exhibited low toxicity to normal cells.
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory cell infiltration significantly .

Q & A

Basic: What are the typical synthetic routes for synthesizing 7-bromo-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?

Answer:
The synthesis typically involves multi-step reactions starting from benzoxazepine or benzoxazine precursors. A common approach includes:

Core Construction : Formation of the benzoxazepine ring via cyclization of an appropriately substituted diol or amine intermediate.

Substituent Introduction : Bromination at the 7-position using electrophilic brominating agents (e.g., N-bromosuccinimide) and alkylation with 4-chlorobenzyl chloride.

Acylation : Introduction of the ketone group at the 3-position under basic conditions (e.g., triethylamine) to stabilize reactive intermediates .

For structural analogs, X-ray crystallography data (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) confirm the importance of regioselective halogenation and steric control during substitution .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
X-ray crystallography is the gold standard for structural determination:

  • Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane.
  • Diffraction data collected at low temperatures (e.g., 100 K) refine bond lengths, angles, and torsional conformations.
  • For example, studies on 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one reveal planar benzoxazine rings and non-covalent interactions (e.g., C–H···O) stabilizing the structure .
    Complementary Methods :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., bromine’s deshielding effects).
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm1^{-1}) and N–H bending modes .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for bromine/chlorine introduction.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate cyclization steps by stabilizing transition states .
  • Temperature Control : Lower temperatures minimize side reactions during halogenation, while higher temperatures (80–100°C) favor ring closure.
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for scalable production, as demonstrated in benzodiazepine syntheses .

Advanced: How can contradictions in reported spectroscopic or crystallographic data be resolved?

Answer:
Contradictions often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles. Cross-validate with multiple diffraction datasets .
  • Dynamic Effects : Conformational flexibility in solution (NMR) vs. solid-state (X-ray). Use variable-temperature NMR to assess rotational barriers.
  • Impurity Interference : Trace byproducts (e.g., dehalogenated analogs) may skew spectral peaks. Purify via column chromatography or recrystallization .

Advanced: What role do the bromo and chloro substituents play in modulating reactivity?

Answer:

  • Bromine (C7) : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling). Its electronegativity directs electrophilic attacks to para positions .
  • Chlorobenzyl Group (C4) : Enhances lipophilicity and stabilizes the benzyl radical intermediate during photochemical reactions. Steric bulk from the chlorophenyl ring influences diastereoselectivity in subsequent functionalizations .

Advanced: What computational methods are used to predict the compound’s biological activity?

Answer:

  • Docking Studies : Molecular docking against target receptors (e.g., GABAA_A) assesses binding affinity. Use software like AutoDock Vina with optimized force fields.
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity. For example, electron-withdrawing groups (Br, Cl) enhance receptor binding in benzoxazepines .
  • MD Simulations : Track conformational stability in lipid bilayers to predict bioavailability .

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